5'-Prenylaliarin

Vue d'ensemble

Description

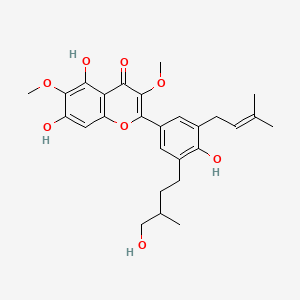

5’-Prenylaliarin is a natural compound that belongs to the family of prenylated flavonoids. It is found in the herbs of Dodonaea viscosa and is known for its various biological activities. The molecular formula of 5’-Prenylaliarin is C27H32O8, and its molecular weight is 484.545 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Prenylaliarin involves the prenylation of the flavonoid core. The reaction typically requires a prenyl donor, such as prenyl bromide, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.

Industrial Production Methods

Industrial production of 5’-Prenylaliarin can be achieved through the extraction of the compound from natural sources, such as Dodonaea viscosa. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain high-purity 5’-Prenylaliarin .

Analyse Des Réactions Chimiques

Types of Reactions

5’-Prenylaliarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction of 5’-Prenylaliarin can be achieved using reducing agents like sodium borohydride to yield the corresponding alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

Applications De Recherche Scientifique

5’-Prenylaliarin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other prenylated flavonoids and related compounds.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

The mechanism of action of 5’-Prenylaliarin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species and inhibiting oxidative stress. Additionally, 5’-Prenylaliarin modulates the expression of genes involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

5’-Prenylaliarin can be compared with other prenylated flavonoids, such as:

6-Methoxydodoviscin H: Similar in structure but differs in the position and number of methoxy groups.

Dodoviscin A: Another prenylated flavonoid with different biological activities.

Sakuranetin: A flavonoid with similar antioxidant properties but lacks the prenyl group.

The uniqueness of 5’-Prenylaliarin lies in its specific prenylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Activité Biologique

5'-Prenylaliarin is a prenylated flavonoid compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This compound, with the chemical formula C27H32O8, exhibits a diverse range of pharmacological properties that are being explored in various research studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a comparative study of prenylated flavonoids, it was found that certain derivatives exhibited significant inhibitory effects against pathogenic bacteria, including Staphylococcus aureus and Salmonella typhi . The structural characteristics of prenylation at specific positions (C-6 or C-8) were identified as critical for enhancing antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Salmonella typhi | 15 µg/mL |

| Other Derivatives | Various strains | Varies (weak to moderate activity) |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has shown promising results as an enzyme inhibitor. It has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. The compound demonstrated strong inhibitory activity against urease, which is significant given the enzyme's role in various medical conditions, including kidney stones and peptic ulcers.

Table 2: Enzyme Inhibition Potency of this compound

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | AChE Inhibition | 12.5 |

| Urease | Urease Inhibition | 2.14 |

The biological activity of this compound can be attributed to its ability to interact with specific targets within microbial cells and human enzymes. Molecular docking studies suggest that the compound binds effectively to active sites on these proteins, inhibiting their function and leading to antimicrobial effects . Furthermore, the binding interactions with bovine serum albumin (BSA) indicate its potential pharmacokinetic advantages, enhancing its bioavailability .

Case Studies

- Antimicrobial Efficacy : A study conducted on various prenylated flavonoids revealed that this compound significantly enhanced the efficacy of standard antibiotics against resistant strains of bacteria. When combined with ciprofloxacin, the antibacterial activity was increased by up to 100 times compared to ciprofloxacin alone .

- Enzyme Inhibition : Another research effort focused on the synthesis and evaluation of derivatives of this compound for their ability to inhibit urease. The study found that several synthesized compounds displayed IC50 values significantly lower than standard urease inhibitors, suggesting a potential pathway for developing new therapeutic agents targeting urease-related conditions .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKQZIBQTUUPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC=C(C)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104172 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246926-09-9 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246926-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.